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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983 Get Quote

An In-depth Technical Guide to Phenylacetone
Oxime
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenylacetone oxime, detailing its chemical

structure, physicochemical properties, synthesis, and analytical methods. Phenylacetone
oxime is a significant chemical intermediate, and this document aims to serve as a technical

resource for professionals in relevant scientific fields.

Chemical Identity and Structure
Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-

ylidene)hydroxylamine, is the oxime derivative of phenylacetone.[1][2] It is formed through the

reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine.

[1] This compound is a stable organic molecule with a neutral pH.[3]

The fundamental structure consists of a phenyl group attached to a propanone backbone,

where the ketone functional group has been converted to an oxime (-C=N-OH).[1] This

structure, particularly the nitrogen and oxygen donor atoms in the oxime group, allows it to act

as a ligand in coordination chemistry.[1]
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Below is a two-dimensional representation of the chemical structure of phenylacetone oxime,

generated using the DOT language.

A 2D diagram of the Phenylacetone Oxime molecule.

Physicochemical Properties
A summary of the key quantitative data for phenylacetone oxime is presented in the table

below. These properties are essential for its handling, purification, and application in chemical

synthesis.

Property Value Reference(s)

Molecular Formula C₉H₁₁NO [1][2]

Molecular Weight 149.19 g/mol [1][2][4]

Melting Point 63 - 68 °C [1][3]

Boiling Point 285.7 °C at 760 mmHg [5]

Density 0.99 g/cm³ [5]

Flash Point 169.2 °C [5]

Vapor Pressure 0.00129 mmHg at 25°C [5]

LogP 2.07920 [5]

Topological Polar Surface Area 32.6 Å² [2]

CAS Number 13213-36-0 [1][2][4]

Spectroscopic Data
Spectroscopic methods are critical for the structural confirmation of phenylacetone oxime.

Infrared (IR) Spectroscopy: Phenylacetone oxime displays characteristic absorption bands

for key functional groups. These include a band for the O-H stretch around 3600 cm⁻¹, a

C=N stretching band at approximately 1665 cm⁻¹, and an N-O stretching frequency near 945

cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for

elucidating the molecule's precise structure. ¹H NMR would show unique signals for the

methyl, methylene, and aromatic protons, with chemical shifts and splitting patterns

confirming their connectivity. ¹³C NMR provides complementary data, identifying each unique

carbon atom, including the C=N carbon of the oxime group.[4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

to study the fragmentation patterns of the molecule, which serves as a structural fingerprint.

[4] The exact mass of phenylacetone oxime is 149.084063974 Da.[2]

Experimental Protocols
a. Synthesis of Phenylacetone Oxime via Oximation

The most prevalent method for synthesizing phenylacetone oxime is the direct condensation

of phenyl-2-propanone (P2P) with a hydroxylamine salt, typically hydroxylamine hydrochloride.

[4]

Objective: To synthesize phenylacetone oxime from phenyl-2-propanone.

Materials:

Phenyl-2-propanone (P2P)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Base (e.g., Sodium acetate, Sodium hydroxide)

Solvent (e.g., Ethanol, Water)

Procedure:

Dissolve hydroxylamine hydrochloride in a suitable solvent, often a mixture of ethanol and

water.

Add a base to neutralize the hydrochloride and liberate the free hydroxylamine.
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Slowly add phenyl-2-propanone to the hydroxylamine solution with stirring. A

stoichiometric ratio of approximately 1:1.2 (P2P to hydroxylamine hydrochloride) is often

effective.[4]

The reaction mixture is typically stirred at room temperature or with gentle heating to drive

the condensation reaction to completion. Reaction progress can be monitored by

techniques such as thin-layer chromatography (TLC).

Upon completion, the product may precipitate out of the solution or can be isolated by

extraction with an organic solvent.

Work-up and Purification:

The crude product is isolated via filtration if it precipitates or by solvent evaporation after

extraction.

Purification is commonly achieved by recrystallization from an ethanol/water mixture or by

vacuum distillation (boiling point 154–156°C at 30 mmHg).[4]

Note on Isomerism: The synthesis often results in a mixture of E and Z isomers. The ratio of

these isomers can be influenced by reaction conditions such as pH and temperature.[4]

b. Analytical Workflow for Identification

Modern analytical chemistry provides several robust methods for the identification and

quantification of phenylacetone oxime.
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Analytical Workflow for Phenylacetone Oxime
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A typical workflow for the analysis of phenylacetone oxime.

Applications and Significance
Phenylacetone oxime is a versatile chemical intermediate with significance in several areas:

Synthetic Organic Chemistry: It serves as a precursor in various chemical transformations.

For example, it can undergo a Beckmann rearrangement to form N-phenylacetamide or be

reduced using agents like sodium borohydride or catalytic hydrogenation to yield 1-phenyl-2-

propanamine (amphetamine).[4]
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Pharmaceutical Research: As an intermediate in the synthesis of amphetamine and related

compounds, it is of considerable interest in medicinal chemistry and drug discovery.[3][4]

Metabolic Studies: Phenylacetone oxime has been identified as an intermediate in the

metabolic deamination of amphetamine in biological systems, making it relevant for

toxicology and pharmacology studies.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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